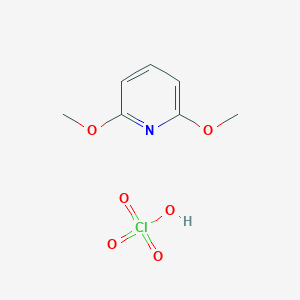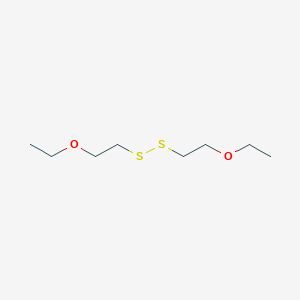
Disulfide, bis(2-ethoxyethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, bis(2-ethoxyethyl) is an organosulfur compound characterized by the presence of a disulfide bond (S-S) between two ethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfide, bis(2-ethoxyethyl) can be synthesized through the oxidation of thiols. One common method involves the reaction of 2-ethoxyethanethiol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.
Industrial Production Methods: In industrial settings, the production of disulfide, bis(2-ethoxyethyl) often involves the use of more scalable and efficient methods. One such method includes the reaction of 2-ethoxyethanethiol with sulfur monochloride (S2Cl2) in the presence of a base. This method allows for the large-scale production of the compound with high yields .
Types of Reactions:
Oxidation: Disulfide, bis(2-ethoxyethyl) can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Disulfide, bis(2-ethoxyethyl) can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved, and new bonds are formed with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiolates, amines, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides and thiols
Scientific Research Applications
Disulfide, bis(2-ethoxyethyl) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other organosulfur compounds.
Biology: Employed in the study of redox reactions and protein folding, as disulfide bonds play a crucial role in the structure and function of proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, rubber, and other materials due to its ability to form cross-links and enhance material properties
Mechanism of Action
The mechanism of action of disulfide, bis(2-ethoxyethyl) primarily involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds are essential for maintaining the three-dimensional structure of proteins. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to form higher oxidation state sulfur compounds. These reactions are often mediated by enzymes such as glutathione reductase and involve molecular targets like cysteine residues in proteins .
Comparison with Similar Compounds
Thiodiglycol (bis(2-hydroxyethyl)sulfide): Similar in structure but contains hydroxyl groups instead of ethoxy groups. Used as a solvent and in the production of polymers.
Bis(2-hydroxyethyl) disulfide: Contains hydroxyl groups and is used in the synthesis of polymers and as a reducing agent.
Uniqueness: Disulfide, bis(2-ethoxyethyl) is unique due to its ethoxyethyl groups, which impart different solubility and reactivity properties compared to similar compounds with hydroxyl groups. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
CAS No. |
67309-21-1 |
|---|---|
Molecular Formula |
C8H18O2S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1-ethoxy-2-(2-ethoxyethyldisulfanyl)ethane |
InChI |
InChI=1S/C8H18O2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h3-8H2,1-2H3 |
InChI Key |
OAVXPYJMEDMBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSSCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


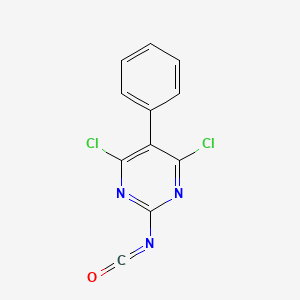
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

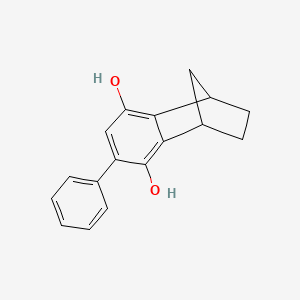
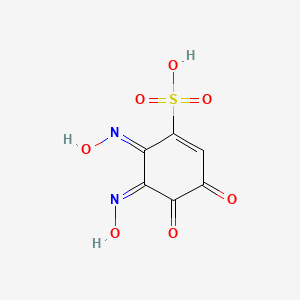
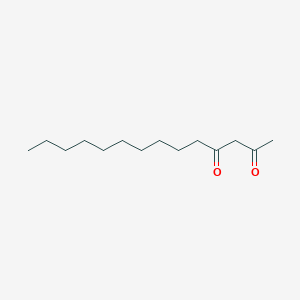


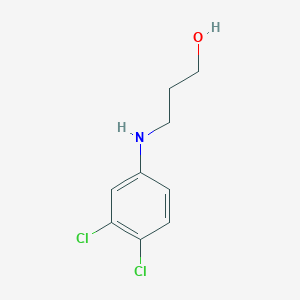


![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14483612.png)
